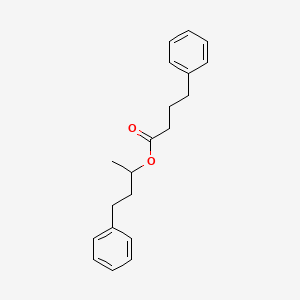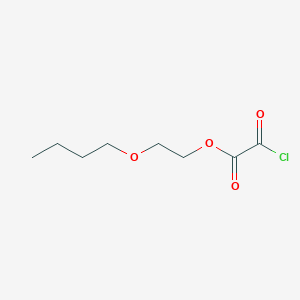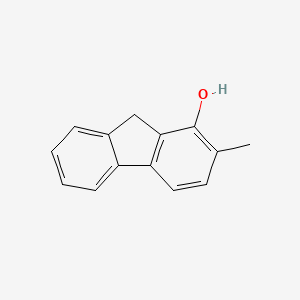
(2S)-2-chloro-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-chloro-3-methylbutan-1-ol: is an organic compound with the molecular formula C5H11ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-chloro-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the chlorination of (2S)-3-methylbutan-1-ol using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of by-products and impurities to meet the required purity standards.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-chloro-3-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or other reduced compounds.
Scientific Research Applications
Chemistry: (2S)-2-chloro-3-methylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can be used as a reference compound in enantiomeric separation studies and chiral chromatography.
Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity and can be explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymers. It is also used as a solvent and reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-chloro-3-methylbutan-1-ol depends on its specific application and the target molecule it interacts with. In general, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological activity are still under investigation and may vary based on the specific derivative or application.
Comparison with Similar Compounds
(2R)-2-chloro-3-methylbutan-1-ol: The enantiomer of (2S)-2-chloro-3-methylbutan-1-ol, with similar chemical properties but different biological activity.
2-chloro-3-methylbutan-1-ol: The racemic mixture containing both (2S) and (2R) enantiomers.
2-chloro-3-methylbutane: A related compound without the hydroxyl group, exhibiting different reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its chiral nature, which allows it to interact with other chiral molecules in a stereospecific manner. This property makes it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition and separation.
Properties
Molecular Formula |
C5H11ClO |
|---|---|
Molecular Weight |
122.59 g/mol |
IUPAC Name |
(2S)-2-chloro-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
OJRHUICOVVSGSY-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)Cl |
Canonical SMILES |
CC(C)C(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


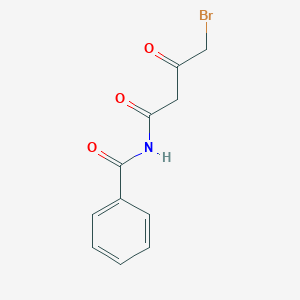
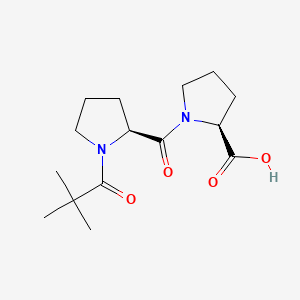
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

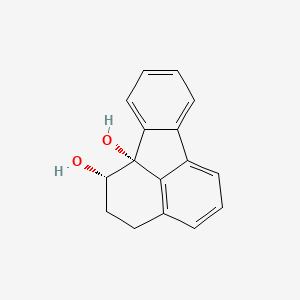
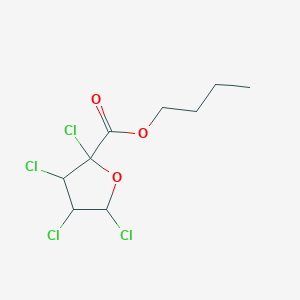
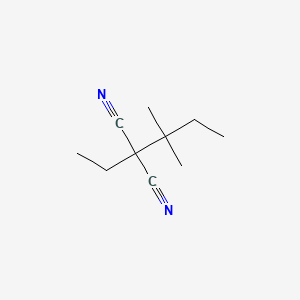

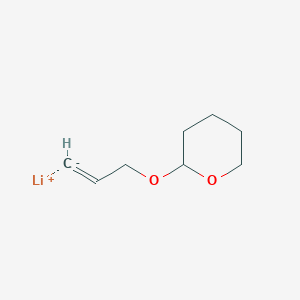

![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
